

ML202: A Technical Guide to a Potent Pyruvate Kinase M2 Activator

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Compound of Interest

Compound Name: ML202

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ML202**, a potent and selective small-molecule activator of Pyruvate Kinase M2 (PKM2). This document details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the relevant signaling pathways modulated by **ML202**.

Introduction

Pyruvate kinase (PK) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP.^[1] The M2 isoform, PKM2, is preferentially expressed in embryonic and tumor cells and plays a pivotal role in the metabolic reprogramming observed in cancer, often referred to as the Warburg effect.^{[2][3]} In cancer cells, PKM2 typically exists in a low-activity dimeric state, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to be shunted into biosynthetic pathways necessary for rapid cell proliferation.^{[3][4]}

ML202 is a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical series and acts as a specific allosteric activator of PKM2.^{[1][2]} By promoting the formation of the highly active tetrameric state of PKM2, **ML202** effectively reverses the Warburg effect, shifting cancer cell metabolism from anabolic processes towards energy production, thereby inhibiting tumor growth.^{[5][6]}

Quantitative Data for PKM2 Activators

The following tables summarize the key quantitative data for **ML202** and other relevant PKM2 activators.

Compound	Target	AC50 (nM)	IC50 (nM)	Cellular EC50 (μM)	Selectivity	Reference
ML202	hPKM2	-	73	-	Inactive against PKM1, PKR, PKL	[Probe Reports]
TEPP-46 (ML265)	hPKM2	92	-	-	Highly selective over PKM1, PKR, PKL	[5][6]
DASA-58 (ML203)	hPKM2	38	-	19.6 (in A549 cells)	-	[5]
PKM2 activator 3	hPKM2	90	-	-	-	[7]

Table 1: Biochemical and Cellular Potency of Selected PKM2 Activators.

Compound	Administration	Bioavailability	t1/2	Reference
ML202	IV, IP, Oral (mice)	Moderate oral bioavailability	~2 hours (oral)	[8]
TEPP-46 (ML265)	IV, IP, Oral (mice)	Superior plasma concentrations to ML202	>4 hours (oral)	[6]

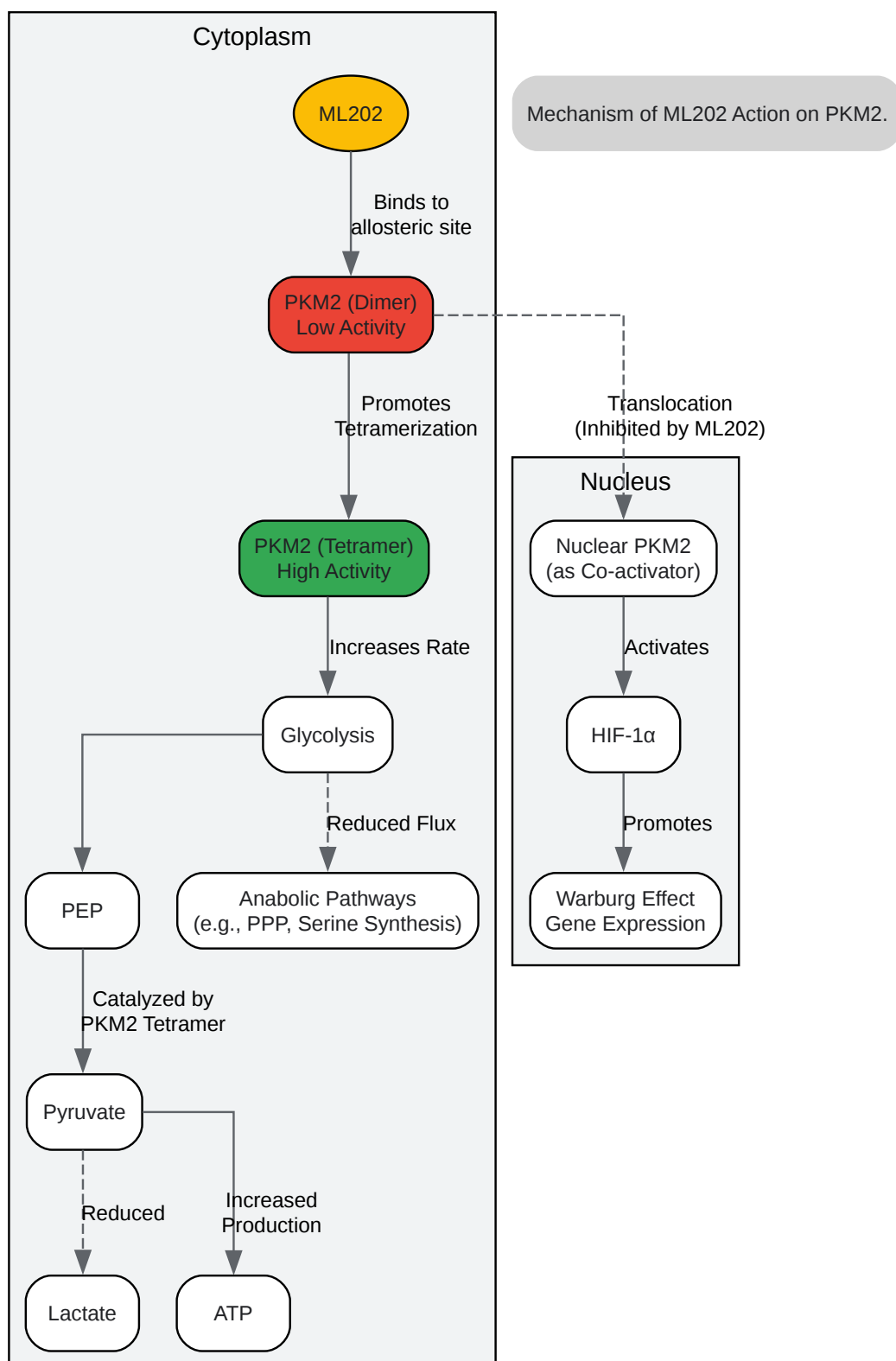
Table 2: Pharmacokinetic Parameters of **ML202** and TEPP-46 in Mice.

Mechanism of Action

ML202 and other activators of its class bind to an allosteric site at the dimer-dimer interface of the PKM2 protein.[6] This binding event stabilizes the tetrameric conformation of the enzyme, which has a significantly higher affinity for its substrate, PEP.[3] This mode of action is distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] Importantly, small-molecule activators like **ML202** can induce a constitutively active state of PKM2 that is resistant to inhibition by phosphotyrosine-containing proteins, a key mechanism for maintaining the low-activity state of PKM2 in cancer cells.[5]

Signaling Pathways and Cellular Effects

Activation of PKM2 by **ML202** has profound effects on cellular metabolism and signaling. By promoting the tetrameric form, **ML202** enhances the conversion of PEP to pyruvate, thereby increasing the rate of glycolysis and ATP production. This leads to a decrease in the availability of glycolytic intermediates for anabolic processes. Furthermore, by locking PKM2 in its active cytoplasmic form, **ML202** is thought to prevent its translocation to the nucleus, where it can act as a transcriptional co-activator for genes involved in cell proliferation and the Warburg effect, such as HIF-1 α . [9][10] The metabolic shift induced by **ML202** leads to reduced lactate production and can suppress tumor growth in vivo. [5][11]



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Caption: Mechanism of **ML202** Action on PKM2.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **ML202** are provided below.

LDH-Coupled PKM2 Activity Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.[\[12\]](#)[\[13\]](#)[\[14\]](#)

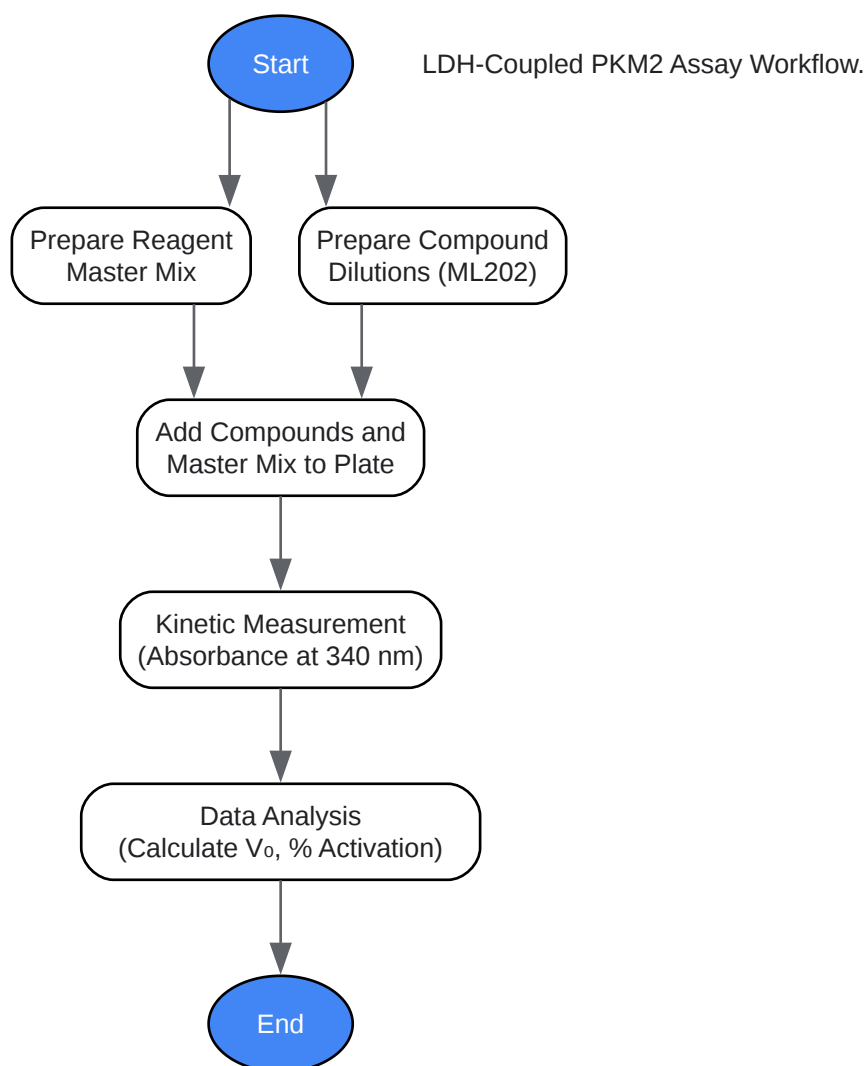
Materials:

- Recombinant Human PKM2 enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- Nicotinamide adenine dinucleotide, reduced form (NADH)
- Lactate Dehydrogenase (LDH)
- **ML202** (or other test compounds) dissolved in DMSO
- 96-well, UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare Reagent Master Mix: For each 200 µL reaction, prepare a master mix with the following final concentrations:
 - 0.5 mM PEP
 - 1 mM ADP

- 0.2 mM NADH
- ~8-10 units of LDH
- 20 nM Recombinant Human PKM2
- Prepare Compound Dilutions: Serially dilute **ML202** in DMSO and then in assay buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.
- Assay Plate Setup:
 - Add 2 μ L of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
 - Initiate the reaction by adding 198 μ L of the Reagent Master Mix to each well.
- Kinetic Measurement:
 - Immediately place the plate in a microplate reader pre-set to 30°C.
 - Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each well from the linear portion of the absorbance vs. time curve.
 - Normalize the velocities to the DMSO control to determine the percent activation.
 - Plot percent activation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the AC50 value.



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Caption: LDH-Coupled PKM2 Assay Workflow.

Kinase-Glo® Luminescent Kinase Assay

This is a homogeneous, high-throughput assay that measures PKM2 activity by quantifying the amount of ATP remaining in the solution following the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.^{[15][16][17]}

Materials:

- Recombinant Human PKM2 enzyme

- Assay Buffer: 0.1 M MES, 5 mM MgCl₂, 20 mM KCl, pH 6.5
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- **ML202** (or other test compounds) dissolved in DMSO
- Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)
- 96-well solid white plate
- Luminometer

Procedure:

- Prepare Reagents:
 - Dilute rhPKM2 to 4 µg/mL in Assay Buffer.
 - Prepare a substrate mixture of 5 mM ADP and 5 mM PEP in Assay Buffer.
- Prepare Compound Dilutions: Serially dilute **ML202** in DMSO and then in assay buffer.
- Kinase Reaction:
 - In a microcentrifuge tube, combine 80 µL of diluted rhPKM2 with the desired concentration of **ML202** or DMSO.
 - Add 80 µL of the substrate mixture to initiate the reaction.
 - Incubate at room temperature for 15 minutes.
 - Stop the reaction by heating the tubes to 95-100°C for 3 minutes.
- ATP Detection:
 - Transfer 50 µL of each reaction to a well of the 96-well white plate.

- Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.
- Add 50 µL of Kinase-Glo® Reagent to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement:
 - Read the luminescence using a plate-reading luminometer.
- Data Analysis:
 - A decrease in luminescence compared to the no-enzyme control indicates ATP consumption and thus PKM2 activity.
 - Normalize the data to determine percent activation and calculate AC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.^{[18][19][20]}

Materials:

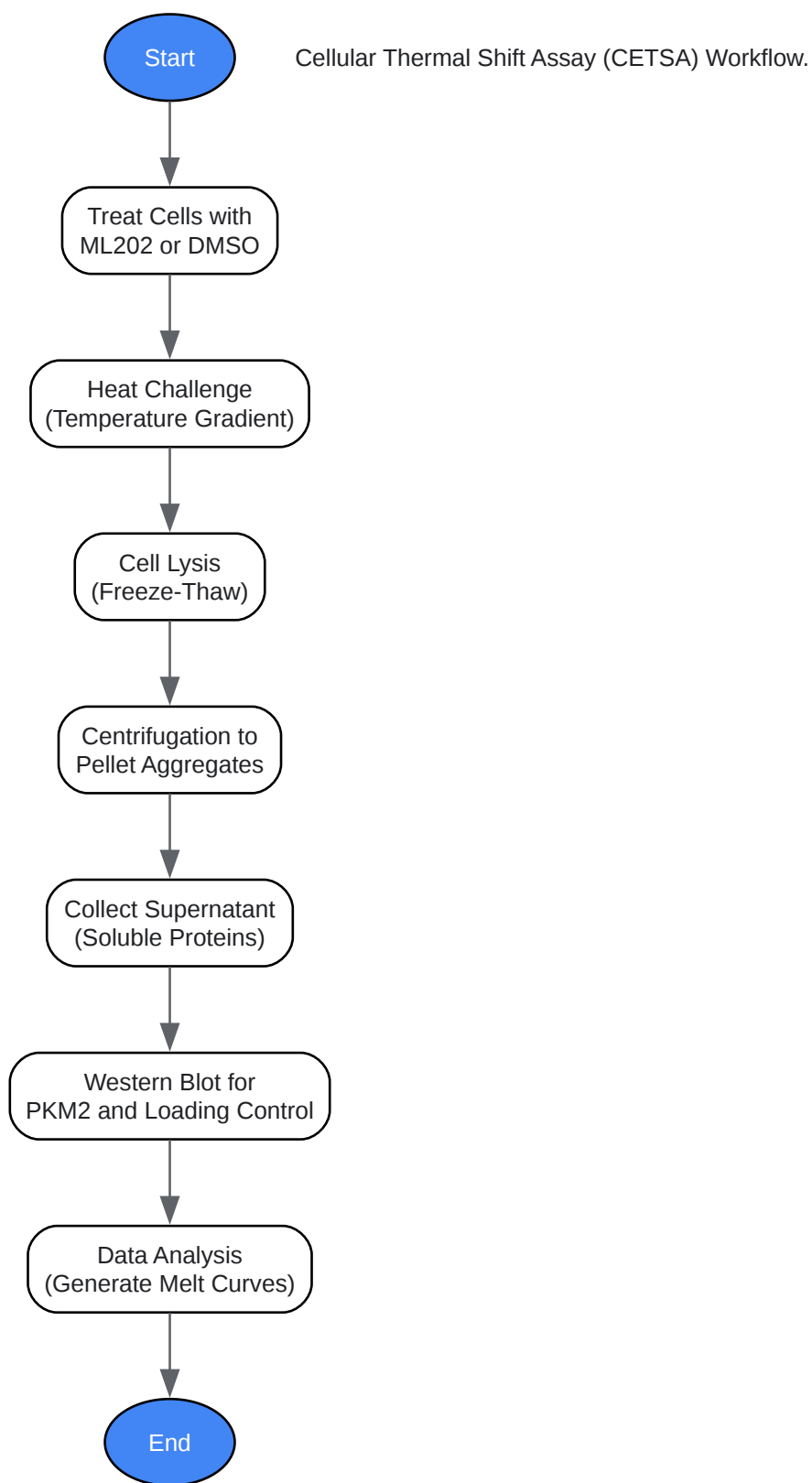
- Cultured cells (e.g., A549)
- Complete cell culture medium
- **ML202** dissolved in DMSO
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- PCR tubes
- Thermal cycler

- Centrifuge
- Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PKM2 and a loading control)

Procedure:

- Cell Treatment:
 - Culture cells to 80-90% confluency.
 - Treat cells with **ML202** at various concentrations or with DMSO (vehicle control) for 1 hour at 37°C.
- Heat Challenge:
 - Harvest and resuspend the cells in PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Cell Lysis:
 - Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
- Separation of Soluble Fraction:
 - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
 - Carefully collect the supernatant containing the soluble protein fraction.
- Protein Analysis:
 - Determine the protein concentration of the soluble fractions.

- Analyze the amount of soluble PKM2 by Western blotting using a specific anti-PKM2 antibody. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities for PKM2 at each temperature.
 - Normalize the intensities to the intensity at the lowest temperature.
 - Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle and **ML202**-treated samples. A shift in the melt curve to a higher temperature in the presence of **ML202** indicates target engagement.



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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Structure-Activity Relationship (SAR)

ML202 belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone class of PKM2 activators.[1][2] SAR studies on this scaffold have revealed key structural features that contribute to its potency and selectivity. The core heterocyclic structure is essential for activity. Substitutions on the pyridazinone and thienopyrrole rings have been explored to optimize activity and pharmacokinetic properties. For instance, the nature and position of substituents on the phenyl ring attached to the pyridazinone nitrogen significantly influence potency. These studies have led to the development of analogs with improved properties, such as TEPP-46 (ML265), which exhibits enhanced in vivo efficacy.[1][2][6]

In Vivo Efficacy

Preclinical studies in mouse xenograft models of cancer have demonstrated that small-molecule activators of PKM2, including analogs of **ML202**, can significantly inhibit tumor growth.[5][6] Treatment with these activators leads to a metabolic shift in the tumor, characterized by decreased lactate production and increased oxygen consumption, consistent with a reversal of the Warburg effect.[5] These findings support the therapeutic potential of PKM2 activation as a novel anti-cancer strategy.

Conclusion

ML202 is a valuable research tool and a lead compound for the development of novel cancer therapeutics targeting tumor metabolism. Its high potency, selectivity, and well-characterized mechanism of action make it an excellent probe for studying the role of PKM2 in cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area of oncology. Further optimization of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold may lead to the discovery of clinical candidates with improved efficacy and safety profiles.

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